molecular formula C8H5NO3 B181433 Furo[3,2-c]pyridine-2-carboxylic acid CAS No. 112372-16-4

Furo[3,2-c]pyridine-2-carboxylic acid

Cat. No. B181433
M. Wt: 163.13 g/mol
InChI Key: SPWZDQUIUXNYBL-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5NO3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of Furo[3,2-c]pyridine-2-carboxylic acid and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives . Another study reported the synthesis of furo[3,2-c]pyridine derivatives via a Pd(II)-catalyzed reaction .


Molecular Structure Analysis

The molecular structure of Furo[3,2-c]pyridine-2-carboxylic acid consists of a furo[3,2-c]pyridine core with a carboxylic acid group attached to the 2-position of the pyridine ring . The InChI code for this compound is 1S/C8H5NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11) .


Physical And Chemical Properties Analysis

Furo[3,2-c]pyridine-2-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 163.13 . The melting point of this compound is reported to be >320°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Furo[3,2-c]pyridine-2-carboxylic acid and its derivatives are primarily studied for their synthesis and chemical reactions. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates are synthesized via direct N-amination, leading to various chemical transformations and new compounds like furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters (Bencková & Krutošíková, 1999). Similarly, studies on the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids reveal methods for creating various carboxylic acid derivatives (Bencková & Krutošíková, 1997).

Antimicrobial Activity

Some derivatives of Furo[3,2-c]pyridine have been explored for their antimicrobial activity. Research indicates that certain compounds exhibit moderate to good antimicrobial properties against specific bacteria and fungi (Hrasna, Ürgeová, & Krutošíková, 2012).

Potential in Anticancer Research

Furo[3,2-b]pyridine derivatives have shown promise in anticancer research. A study on 2-substituted furo[3,2-b]pyridines explored their cytotoxic properties against cancer cell lines, with some compounds demonstrating encouraging growth inhibition (Sri Laxmi et al., 2020). Similarly, research on novel hetero ring fused pyridine derivatives, including furo[2,3-b]pyridine-2-carboxamide, revealed significant anticancer activity against various human cancer cell lines (Santhosh Kumar et al., 2018).

Safety And Hazards

Furo[3,2-c]pyridine-2-carboxylic acid is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

furo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWZDQUIUXNYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286034
Record name Furo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-c]pyridine-2-carboxylic acid

CAS RN

112372-16-4
Record name Furo[3,2-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112372-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-c]pyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Bencková, A Krutošíková - Molecules, 1996 - Springer
1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid (6a) and its 1-methyl (6b) and 1-benzyl (6c) derivatives were synthesized. 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)…
Number of citations: 5 link.springer.com
H Morita, S Shiotani - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
This paper describes the preparation and hydrolysis of 2‐cyano and 3‐cyano derivatives of furo[3,2‐b]‐, furo[2,3‐c]‐ and furo[3,2‐c]pyridine. Treatment of furopyridines 1a, 1b and 1c …
Number of citations: 17 onlinelibrary.wiley.com
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Crystal structures of several urea- and thiourea-derived compounds in complex with the nicotinamide phosphoribosyltransferase (Nampt) protein were utilized to design a potent amide-…
Number of citations: 77 pubs.acs.org
VV Burianov, DA Lega, VG Makhankova… - 2022 - dspace.nuph.edu.ua
To share our experience when working with the Pd-catalyzed hydrogenation and discuss reactions occurred contrary to our expectations, as well as express our vision of the causes for …
Number of citations: 3 dspace.nuph.edu.ua

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